

Preparing BAY-1797 Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-1797

Cat. No.: B605926

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel involved in inflammatory and immune processes.[1][2] Its ability to modulate the P2X4 signaling pathway makes it a valuable tool for research in chronic inflammation and neuropathic pain.[1] Proper preparation of **BAY-1797** stock solutions is the first critical step for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of **BAY-1797** for in vitro and in vivo studies.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of **BAY-1797** is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.

Property	Value	Source
Chemical Name	N-[3-(Aminosulfonyl)-4-(3-chlorophenoxy)phenyl]benzenecetamide	
Synonym(s)	N-(4-(3-Chlorophenoxy)-3-sulfamoylphenyl)-2-phenylacetamide	
Molecular Formula	C ₂₀ H ₁₇ ClN ₂ O ₄ S	
Molecular Weight	416.88 g/mol	
CAS Number	2055602-83-8	
Purity	≥98% (HPLC)	
Appearance	White to beige powder	
Solubility	Soluble to 100 mM in DMSO and 100 mM in ethanol	
Storage	Store at -20°C or -80°C	

Mechanism of Action and Biological Activity

BAY-1797 is a selective antagonist of the purinergic P2X₄ receptor. Extracellular adenosine triphosphate (ATP) activates the P2X₄ receptor, a ligand-gated ion channel expressed in various cells, particularly those involved in inflammatory and immune responses such as macrophages, microglia, monocytes, and mast cells. Activation of P2X₄ leads to the release of pro-inflammatory mediators, including prostaglandin E₂ (PGE₂). By blocking this receptor, **BAY-1797** can reduce PGE₂ levels, thereby exerting anti-inflammatory and analgesic effects, which have been demonstrated in in vivo models of inflammatory pain.

The inhibitory concentrations (IC₅₀) of **BAY-1797** highlight its potency and selectivity:

- Human P2X₄: 108 nM
- Mouse P2X₄: 112 nM

- Rat P2X4: 233 nM

It demonstrates selectivity for P2X4 over other P2X receptor subtypes.

Experimental Protocols

Preparation of a 10 mM BAY-1797 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **BAY-1797** in Dimethyl Sulfoxide (DMSO). It is essential to use high-purity, anhydrous DMSO to ensure the stability of the compound.

Materials:

- **BAY-1797** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

Procedure:

- **Equilibration:** Allow the vial of **BAY-1797** powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- **Weighing:** Accurately weigh the desired amount of **BAY-1797** powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.17 mg of **BAY-1797** (see calculation below).
 - Calculation:

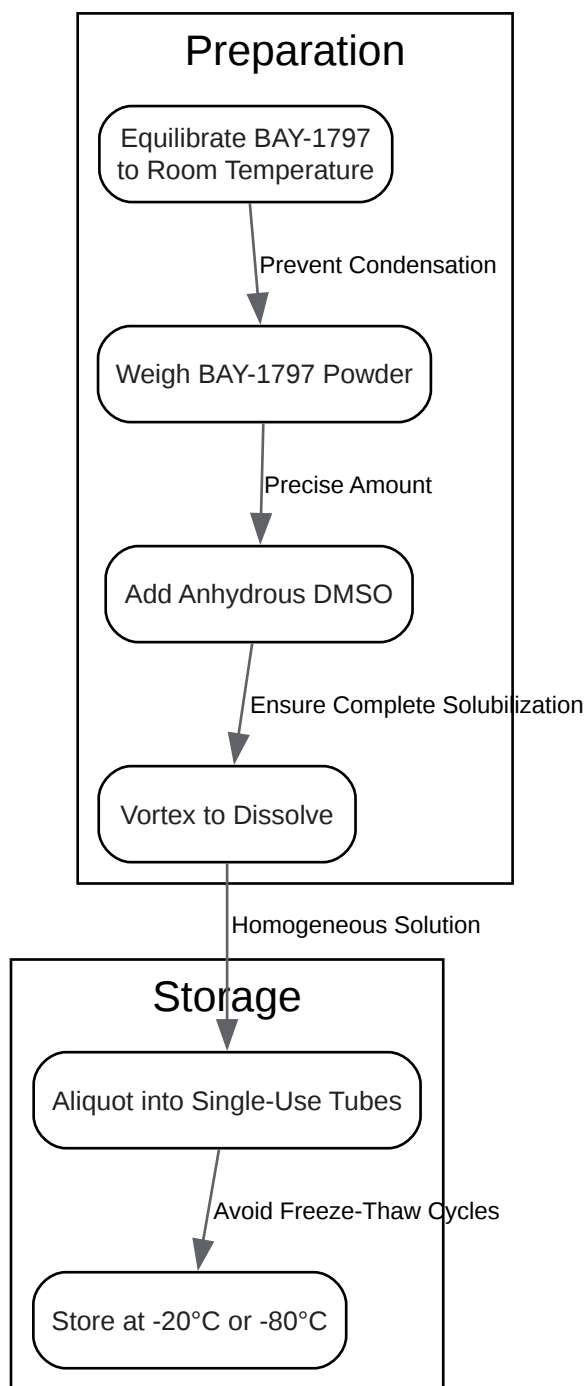
- $\text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{Molecular Weight (g/mol)} = \text{Mass (g)}$
- $0.001 \text{ L} \times 0.01 \text{ mol/L} \times 416.88 \text{ g/mol} = 0.0041688 \text{ g} = 4.17 \text{ mg}$
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed **BAY-1797**. For 4.17 mg, add 1 mL of DMSO.
- Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).

Note: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO does not exceed a level that is toxic to the cells (typically $\leq 0.5\%$).

Visualizations

Experimental Workflow for Stock Solution Preparation

Workflow for BAY-1797 Stock Solution Preparation

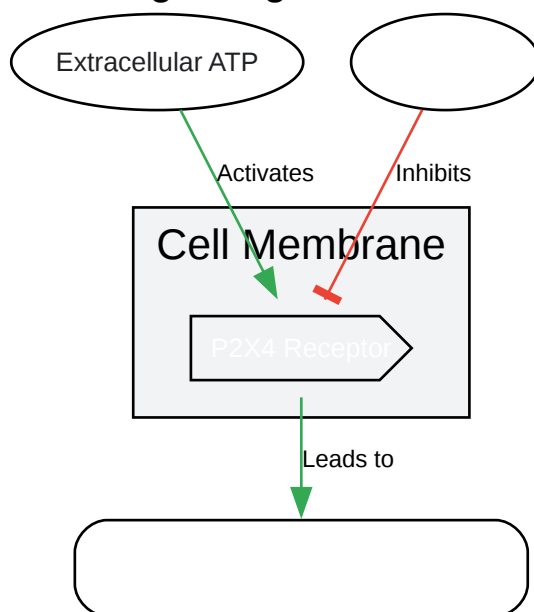


[Click to download full resolution via product page](#)

Caption: Workflow for preparing a **BAY-1797** stock solution.

Simplified Signaling Pathway of P2X4 Receptor Antagonism by BAY-1797

Simplified P2X4 Signaling and BAY-1797 Inhibition



[Click to download full resolution via product page](#)

Caption: Inhibition of P2X4 signaling by **BAY-1797**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preparing BAY-1797 Stock Solutions for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b605926#preparing-bay-1797-stock-solution-for-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com